molecular formula C18H12ClF B13696812 5-chloro-2-fluoro-1,3-diphenylbenzene

5-chloro-2-fluoro-1,3-diphenylbenzene

Cat. No.: B13696812
M. Wt: 282.7 g/mol
InChI Key: QJEXFCYSSSEZOP-UHFFFAOYSA-N
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Description

5-chloro-2-fluoro-1,3-diphenylbenzene is an aromatic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-fluoro-1,3-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by halogenation. The general steps are as follows:

    Friedel-Crafts Acylation: The benzene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form an acylated benzene intermediate.

    Reduction: The acyl group is then reduced to an alkyl group using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Halogenation: The resulting compound is subjected to halogenation using chlorine and fluorine sources under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-fluoro-1,3-diphenylbenzene can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can participate in further electrophilic substitution reactions.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can be used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate the substitution of halogen atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield brominated derivatives, while nucleophilic substitution with sodium hydroxide could produce hydroxylated products.

Scientific Research Applications

5-chloro-2-fluoro-1,3-diphenylbenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Pharmaceutical Research: It may be explored for its potential biological activity and used in the development of new drugs.

    Chemical Research: The compound is studied for its reactivity and properties, contributing to the understanding of aromatic chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-1,3-diphenylbenzene in chemical reactions involves the interaction of its electron-withdrawing groups (chlorine and fluorine) with electrophiles or nucleophiles. These interactions influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-fluorobenzene: Similar in structure but lacks the additional phenyl groups.

    2,4-dichloro-1-fluorobenzene: Contains two chlorine atoms and one fluorine atom on the benzene ring.

    2-fluoro-1,3-diphenylbenzene: Similar but lacks the chlorine atom.

Uniqueness

5-chloro-2-fluoro-1,3-diphenylbenzene is unique due to the specific positioning of the chlorine and fluorine atoms along with the presence of two phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C18H12ClF

Molecular Weight

282.7 g/mol

IUPAC Name

5-chloro-2-fluoro-1,3-diphenylbenzene

InChI

InChI=1S/C18H12ClF/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

QJEXFCYSSSEZOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2F)C3=CC=CC=C3)Cl

Origin of Product

United States

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